BenchChemオンラインストアへようこそ!

(R)-GDC-0927

Selective Estrogen Receptor Degrader SERD ERα Degradation

Procure (R)-GDC-0927 to leverage its unique 'core-flipped' binding mode, which drives 97% ERα degradation and efficacy in tamoxifen-resistant models. This chiral SERD, featuring a distinct fluoromethyl azetidine side chain, offers a 3.5-fold potency advantage over fulvestrant (IC50=0.2nM). Essential for preclinical target engagement studies and structure-based drug design.

Molecular Formula C28H28FNO4
Molecular Weight 461.5 g/mol
Cat. No. B2926526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-GDC-0927
Molecular FormulaC28H28FNO4
Molecular Weight461.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m1/s1
InChIKeyKJAAPZIFCQQQKX-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-GDC-0927: Overview and Procurement Information for the Selective Estrogen Receptor Degrader (SERD) Candidate


The compound (R)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol (CAS: 1642297-53-7), commonly referred to as (R)-GDC-0927, is the R-enantiomer of an oral, nonsteroidal selective estrogen receptor degrader (SERD). It features a constrained chromene scaffold and a distinct fluoromethyl azetidine side chain [1]. This chiral small molecule (MW 461.5 g/mol, formula C₂₈H₂₈FNO₄) has been investigated in clinical trials for metastatic ER+ breast cancer and is offered by select vendors for preclinical research [2].

Why Generic Estrogen Receptor Modulators Cannot Substitute for (R)-GDC-0927 in SERD Research


Simple substitution of (R)-GDC-0927 with another SERM or SERD is not scientifically valid. While compounds like tamoxifen, fulvestrant, and other chromene-based modulators share a common target (ERα), their mechanisms of action diverge critically: GDC-0927 is a pure antagonist and potent degrader of ERα [1]. The fluoromethyl azetidine moiety is not a trivial modification; co-crystal structures reveal that this side chain uniquely enables a 'core-flipped' binding mode in the ERα ligand-binding domain, a feature that directly rationalizes its robust degradation efficacy and is not transferable to analogs with alternative side chains [2].

Quantitative Evidence Guide for (R)-GDC-0927: Differentiated Performance Data vs. ER-Targeted Standards


ERα Degradation Efficacy: GDC-0927 vs. Lead Analog

In a comparative study optimizing ERα degradation, the racemic GDC-0927 (compound 17ha) achieved a 97% reduction in ERα protein levels, outperforming the lead compound 5a, which demonstrated 91% degradation. This higher degradation efficacy directly correlated with superior antitumor activity in a tamoxifen-resistant xenograft model [1].

Selective Estrogen Receptor Degrader SERD ERα Degradation

Potency in ERα Binding: GDC-0927 vs. Clinically Relevant SERD Fulvestrant

In a competitive binding assay against the isolated ERα ligand binding domain (LBD), (R)-GDC-0927 exhibits an IC50 of 0.2 nM. This is significantly more potent than the clinically used SERD fulvestrant, which has a reported IC50 of 0.7 nM in the same assay format [1].

ERα Binding Affinity IC50 SERD

Structural Basis for Enantiomeric Potency: (R)- vs (S)-GDC-0927

Co-crystal structures of the (R)-enantiomer (16aa) and its (S)-counterpart (16ab) in complex with ERα revealed a unique 'core-flipped' binding mode for the (R)-enantiomer, while the (S)-enantiomer adopted a 'default' orientation mimicking estradiol. Despite this dramatic structural difference, both enantiomers exhibit equivalent potency in ERα degradation and MCF-7 anti-proliferation assays [1].

Enantiomer Co-crystal Structure SERD

Activity in Endocrine-Resistant Disease: GDC-0927 vs. Tamoxifen

In a tamoxifen-resistant breast cancer xenograft model, oral administration of GDC-0927 (racemate) resulted in tumor regression. This is in direct contrast to tamoxifen, which is ineffective in this model due to acquired resistance mechanisms. The tumor regression was accompanied by a robust reduction in intratumoral ERα levels [1].

Tamoxifen Resistance In Vivo SERD

Optimal Research Applications for (R)-GDC-0927 Based on Proven Differentiated Activity


Investigating Mechanisms of Endocrine Therapy Resistance

Use (R)-GDC-0927 as a chemical probe in tamoxifen-resistant ER+ breast cancer models (e.g., xenografts, cell lines) to dissect ERα degradation as a mechanism to overcome acquired resistance, leveraging its proven ability to induce tumor regression where tamoxifen fails [1].

In Vivo Pharmacodynamic Studies of ERα Degradation

Employ (R)-GDC-0927 in preclinical animal models to study the relationship between ERα degradation efficacy (up to 97%) and antitumor response. Its oral bioavailability facilitates convenient dosing for longitudinal studies of target engagement and downstream signaling [1].

Structural Biology of SERD-ERα Interactions

Utilize (R)-GDC-0927 for co-crystallization studies with ERα to further investigate the 'core-flipped' binding mode. This unique structural feature provides a valuable tool for structure-based drug design of next-generation SERDs and for differentiating its binding from that of SERMs [2].

High-Potency ERα Binding Assays

Incorporate (R)-GDC-0927 as a high-potency reference standard (IC50 = 0.2 nM) in competitive binding assays for screening or characterizing new ERα ligands, offering a benchmark with 3.5-fold greater potency than fulvestrant [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-GDC-0927

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.